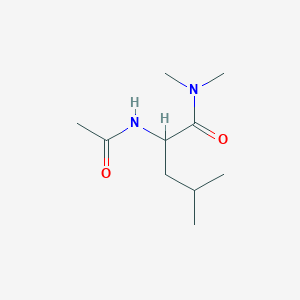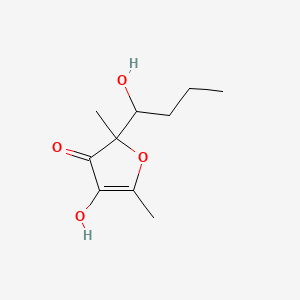
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with hydroxy and hydroxybutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the hydroxy and hydroxybutyl groups through selective functionalization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring and substituents can be reduced under specific conditions.
Substitution: Functional groups on the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can lead to fully saturated compounds.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for active pharmaceutical ingredients.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxybutyl groups can form hydrogen bonds and other interactions with these targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxy-substituted furans and hydroxybutyl derivatives. Examples are:
- 4-Hydroxy-2-methylfuran
- 2-(1-Hydroxybutyl)-5-methylfuran
Uniqueness
What sets 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
51994-16-2 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C10H16O4/c1-4-5-7(11)10(3)9(13)8(12)6(2)14-10/h7,11-12H,4-5H2,1-3H3 |
Clave InChI |
NOYLNCIBDODDPI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1(C(=O)C(=C(O1)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


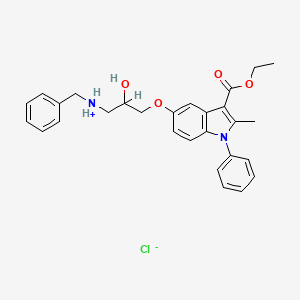


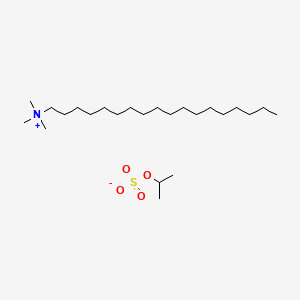

![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)
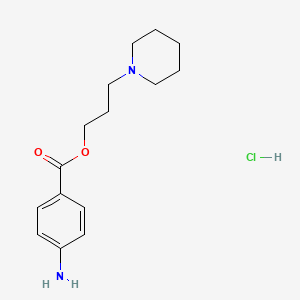

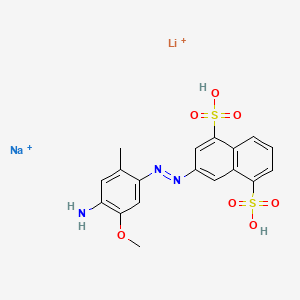
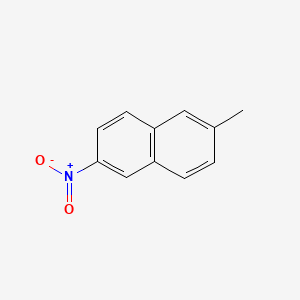
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)

